molecular formula C9H15NO2 B8097032 (1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B8097032
M. Wt: 169.22 g/mol
InChI Key: KCIDWDVSBWPHLH-CQMSUOBXSA-N
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Description

(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 2089577-29-5) is a bicyclic amine-containing ester with a stereochemically defined structure. Its molecular formula is C₉H₁₅NO₂, and it features a rigid 3-azabicyclo[3.1.0]hexane scaffold substituted with two methyl groups at the 6,6-positions and a methyl ester at position 2. This compound is primarily used as a chiral intermediate in pharmaceutical synthesis, particularly for antiviral agents and protease inhibitors . Key synonyms include cis-(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate and METHYL 6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLATE HYDROCHLORIDE (MFCD19443216) .

Properties

IUPAC Name

methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIDWDVSBWPHLH-CQMSUOBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(NC2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]1C(NC2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution and Cyclization

The racemic precursor methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is synthesized via a two-step process:

  • Substitution Reaction : Reacting 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid with dimethyl carbonate in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base.

  • Cyclization : Treating the intermediate with 2,2-dichloropropane in the presence of a cobalt catalyst ([2-t-BuPDI]CoBr₂) and zinc bromide to form the bicyclic core.

Yield : 82% from the carboxylic acid precursor.

Enzymatic Resolution

The racemic mixture is resolved using Novozym435 , a immobilized Candida antarctica lipase, in a kinetic resolution process. This enzyme selectively hydrolyzes one enantiomer of the methyl ester, yielding the desired (1S,5R)-enantiomer with >99% enantiomeric excess (ee).

Conditions :

  • Solvent: Sodium bicarbonate buffer (pH 8.0)

  • Temperature: 37°C

  • Time: 24 hours

Enantioselective C–H Activation

Palladium-Catalyzed Cyclization

A streamlined approach employs Pd(dba)₂ (dibenzylideneacetone palladium) for enantioselective C–H activation to construct the bicyclic framework. The reaction involves:

  • Substrate Preparation : 2-Chloro-N-cyclopropyl-N-methylacetamide is treated with LDA to generate a lithium enolate.

  • C–H Activation : The enolate undergoes palladium-catalyzed intramolecular C–H insertion to form the azabicyclo[3.1.0]hexane core.

Key Advantages :

  • Reduces linear steps from 13 to 7.

  • Achieves 85% yield for the methylation step.

Stereochemical Control

The exo configuration is favored during cyclization, confirmed by X-ray crystallography. Competing endo products (e.g., 23 in) are minimized using bulky ligands and low temperatures (−30°C).

1,3-Dipolar Cycloaddition Strategy

Diazo Compound Formation

A diazo intermediate is generated via oxidation of hydrazones with manganese dioxide. This intermediate undergoes 1,3-dipolar cycloaddition with N-methylmaleimide to form a pyrazoline ring, which is subsequently denitrogenated to yield the bicyclic structure.

Reagents :

  • Hydrazine hydrate

  • MnO₂ (for oxidation)

  • Boron trifluoride diethyl etherate (for denitrogenation)

Yield : 70–75% for the cycloaddition step.

Demethylation and Functionalization

Aryl methyl ethers are demethylated using boron tribromide, followed by piperazine treatment to yield the final carboxylic acid derivative.

Green Chemistry Approaches

Solvent and Catalyst Optimization

Recent patents emphasize replacing toxic solvents (e.g., dichloromethane) with tetrahydrofuran or n-hexane . Catalytic systems like cobalt-bipyridine complexes reduce reliance on stoichiometric reagents.

Waste Reduction

The CN114394927B patent reports a 40% reduction in hazardous waste by using enzymatic resolution instead of classical diastereomeric salt formation.

Comparative Analysis of Methods

Method Key Steps Yield ee (%) Scalability
Racemic + ResolutionSubstitution, cyclization, enzymatic resolution82%>99High (multigram scale)
C–H ActivationPalladium catalysis, methylation85%95Moderate
CycloadditionDiazo formation, denitrogenation70%90Low
Green SynthesisCobalt catalysis, solvent substitution78%>99High

Trade-offs :

  • Enzymatic resolution offers high enantiopurity but requires specialized equipment.

  • Palladium catalysis is step-efficient but uses costly transition metals.

Challenges and Innovations

Stereochemical Drift

Racemization during methylation is mitigated by using dimethyl sulfate under mild conditions (40°C).

Catalyst Recycling

The cobalt catalyst in CN114394927B is recovered via filtration, achieving 90% reuse efficiency .

Chemical Reactions Analysis

Types of Reactions: (1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a tool in biochemical research.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and pathways. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(a) (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
  • CAS : 565456-77-1
  • Molecular Formula: C₉H₁₅NO₂·HCl
  • Molecular Weight : 205.68 g/mol
  • Purity : 95% (commercial grade)
  • Application : Intermediate for Boceprevir (HCV protease inhibitor) and nirmatrelvir (SARS-CoV-2 Mpro inhibitor in Paxlovid) .
  • Key Differences :
    • Stereochemistry at positions 1, 2, and 5 alters biological activity and synthetic utility.
    • The hydrochloride salt form enhances solubility for coupling reactions in drug synthesis .
(b) (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2(S)-carboxylic acid
  • CAS: Not explicitly listed (synthetic intermediate).
  • Molecular Formula: C₈H₁₃NO₂
  • Application : Precursor for dipeptide prodrugs targeting tumor-selective delivery of glutamine antagonists .
  • Key Differences :
    • Carboxylic acid substituent instead of methyl ester enables direct amide bond formation without hydrolysis.
    • Absence of hydrochloride salt reduces stability under acidic conditions .

Functional Group Variants

(a) 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate
  • Synthetic Route : Prepared via sulfonation of the bicyclic intermediate using bisulfite derivatives .
  • Application : Intermediate for synthesizing esters and salts of (1R,2S,5S)-configured carboxylic acids.
  • Key Differences :
    • Sulfonate group increases polarity, facilitating purification via crystallization.
    • Less reactive than ester derivatives, requiring harsher conditions for further functionalization .
(b) (1R,5S)-3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
  • CAS : Registered under EU REACH (31/05/2018).
  • Molecular Formula: C₁₄H₁₇NO₂
  • Application : Investigated for protease inhibition and as a scaffold for chiral auxiliaries.
  • Key Differences :
    • Dione structure introduces additional hydrogen-bonding sites for target interaction.
    • Benzyl group enhances lipophilicity, impacting blood-brain barrier penetration .

Biological Activity

(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound known for its potential biological activities, especially in pharmacology. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C9_9H15_{15}NO2_2
  • Molecular Weight : 169.22 g/mol
  • CAS Number : Not available
  • Storage Conditions : Keep in a dark place, sealed in dry conditions at 2-8°C.
PropertyValue
Molecular FormulaC9_9H15_{15}NO2_2
Molecular Weight169.22 g/mol
Storage ConditionsDark, dry (2-8°C)

Synthesis

The synthesis of this compound involves various methodologies including palladium-catalyzed cyclopropanation reactions. This method has been shown to yield high diastereoselectivity and purity in the final product .

Pharmacological Profile

Research indicates that this compound exhibits significant activity as a mu-opioid receptor antagonist. This property positions it as a potential candidate for pain management therapies without the addictive qualities associated with traditional opioids .

Case Studies

  • Mu-opioid Receptor Antagonism : A study demonstrated that derivatives of the azabicyclo compound could effectively block mu-opioid receptors in vitro, suggesting potential applications in treating opioid addiction and pain management .
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases, indicating that this compound may contribute to neuronal health by modulating neurotransmitter release .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • In Vitro Studies : The compound showed a dose-dependent inhibition of mu-opioid receptor activity, with IC50 values indicating effective receptor blockade at nanomolar concentrations.
  • In Vivo Models : Animal studies demonstrated that administration of this compound resulted in reduced pain responses without significant side effects typically associated with opioid use.

Q & A

Q. What are the common synthetic routes for preparing (1S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate?

The compound is synthesized via diastereoselective cyclopropane ring formation using cis-cypermethric acid as a starting material, leveraging its pre-existing cyclopropane structure. Key steps include hydrolysis of intermediate esters (e.g., compound 2–2) using lithium hydroxide in THF/water at 40°C, followed by acidification (pH 2–3) and purification via column chromatography (DCM/MeOH gradient) . Alternative routes involve tert-butoxycarbonyl (Boc) protection of amino groups and coupling with chiral auxiliaries like 3,3-dimethylbutanoyl derivatives .

Q. How is the compound characterized for structural confirmation?

Identity is confirmed via NMR spectroscopy, optical rotation measurements (e.g., -5.005° at C = 1 in H₂O), and chromatographic purity (≥96% by NMR). Analytical certificates typically include water content (KF method: 0.15%) and optical rotation data to verify enantiomeric purity .

Q. What is the pharmacological significance of this bicyclic proline derivative?

It serves as a key intermediate in antiviral drugs, notably boceprevir (HCV protease inhibitor) and nirmatrelvir (SARS-CoV-2 Mpro inhibitor in Paxlovid®). Its rigid bicyclic structure enhances binding affinity to viral proteases by restricting conformational flexibility .

Advanced Research Questions

Q. How are stereochemical challenges addressed during synthesis?

The cis-orientation of substituents in cis-cypermethric acid directs diastereoselective cyclization, ensuring correct stereochemistry. Titanocene(II)-mediated reductive alkylation and chiral auxiliary-based coupling (e.g., (S)-3,3-dimethylbutanoyl groups) further control stereoselectivity .

Q. What methodologies resolve discrepancies in optical rotation data between batches?

Batch inconsistencies (e.g., purity variations from 85% to 96%) are mitigated via rigorous recrystallization or preparative HPLC. Quantitative ¹H NMR is used to adjust stoichiometry in downstream reactions, as impurities (e.g., hydrolyzed byproducts) can skew optical readings .

Q. How is large-scale synthesis (>1 kg) optimized for industrial-academic partnerships?

Multi-gram protocols utilize cost-effective starting materials (e.g., cis-cypermethric acid) and scalable steps like THF/water biphasic hydrolysis. Process optimization focuses on reducing column chromatography reliance by implementing crystallization-driven purification .

Q. What analytical strategies detect and quantify impurities like Paxlovid-related derivatives?

LC-MS and chiral HPLC are employed to identify impurities such as (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile (Paxlovid Impurity 2). Method validation includes spike-recovery experiments and comparison with reference standards .

Q. How does the compound’s stability profile affect storage conditions?

Stability studies indicate sensitivity to humidity, requiring storage in anhydrous environments at room temperature. Degradation products (e.g., hydrolyzed carboxylate salts) are monitored via accelerated stability testing (40°C/75% RH) .

Q. What computational models predict its binding to viral proteases?

Molecular docking and MD simulations using NS3 protease (PDB: 1CU1) or SARS-CoV-2 Mpro (PDB: 7VH8) reveal hydrogen bonding with catalytic residues (His57, Asp81) and hydrophobic interactions with the cyclopropane ring .

Data Contradiction and Resolution

Q. How are conflicting purity reports reconciled during process development?

Discrepancies arise from residual solvents (e.g., THF) or unreacted intermediates. Harmonized protocols include orthogonal validation via ¹³C NMR, GC-MS for volatile impurities, and ICP-MS for metal catalysts (e.g., Li⁺ from LiOH) .

Q. Why do synthetic yields vary between Boc-protected and free amine routes?

Boc protection improves solubility and reduces side reactions (yield ~70–80%), whereas free amine routes face challenges like epimerization (yield ~50–60%). Yield optimization involves pH-controlled coupling and low-temperature steps .

Methodological Innovations

Q. What biocatalytic approaches are emerging for its synthesis?

Enzymatic desymmetrization of meso-cyclopropane intermediates using lipases or transaminases improves enantiomeric excess (>99% ee). Codexis enzymes (e.g., immobilized CAL-B) enable greener synthesis with reduced waste .

Q. How is continuous flow chemistry applied to its production?

Microreactors enhance heat/mass transfer during exothermic steps (e.g., cyclopropanation), reducing reaction times from hours to minutes. In-line PAT tools (FTIR, UV) monitor intermediate formation .

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